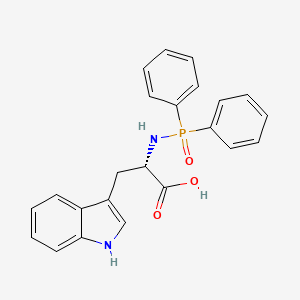
4-(Anthracen-9-YL)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Anthracen-9-YL)quinazoline is a compound that combines the structural features of anthracene and quinazoline. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while quinazoline is a heterocyclic compound with significant biological activities. The fusion of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)quinazoline typically involves the coupling of anthracene derivatives with quinazoline precursors. One common method is the Suzuki cross-coupling reaction, where an anthracene boronic acid is reacted with a quinazoline halide in the presence of a palladium catalyst . This reaction is usually carried out under inert conditions with a base such as potassium carbonate in a solvent like toluene or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Anthracen-9-YL)quinazoline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, while nucleophilic substitutions can take place on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted anthracene and quinazoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Anthracen-9-YL)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, leveraging the biological activity of the quinazoline ring.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-YL)quinazoline varies depending on its application:
Comparison with Similar Compounds
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt)
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (mCzAnBzt)
- 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2CzAnBzt)
Uniqueness: 4-(Anthracen-9-YL)quinazoline stands out due to its combined photophysical and biological properties. While other anthracene derivatives are primarily used for their optical properties, the addition of the quinazoline ring introduces significant biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
62407-69-6 |
|---|---|
Molecular Formula |
C22H14N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-anthracen-9-ylquinazoline |
InChI |
InChI=1S/C22H14N2/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)21(17)22-19-11-5-6-12-20(19)23-14-24-22/h1-14H |
InChI Key |
LQVFNFMBPRGHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{[2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14536258.png)


![Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro-](/img/structure/B14536281.png)
![9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14536290.png)

